Inhibidor de Caspasa VI

Descripción general

Descripción

La fluorometil cetona Z-Val-Ala-Asp es un péptido sintético que actúa como un inhibidor no metilado, competitivo e irreversible de la caspasa 1, así como de otras caspasas . Este compuesto se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir la apoptosis al bloquear el procesamiento de las caspasas .

Aplicaciones Científicas De Investigación

Inhibition of Apoptosis

Z-VAD-FMK is primarily recognized for its role as an inhibitor of apoptosis. It functions by preventing the activation of caspases, which are critical enzymes in the apoptotic pathway.

- Mechanism of Action : Z-VAD-FMK inhibits the processing of caspases such as CPP32 (caspase-3), thereby blocking the apoptotic cascade triggered by various stimuli . This property makes it a valuable tool for studying apoptotic mechanisms in vitro and in vivo.

- Research Findings : Studies have shown that Z-VAD-FMK can prevent apoptosis induced by lipopolysaccharide (LPS) in macrophages, demonstrating its potential to mitigate inflammatory responses .

Cancer Research

Z-VAD-FMK is extensively used in cancer research to explore the role of apoptosis in tumorigenesis and treatment responses.

- Caspase Inhibition in Tumor Cells : The compound has been shown to inhibit caspase processing during apoptosis in various cancer cell lines, allowing researchers to investigate alternative cell death pathways such as necroptosis .

- Combination Therapies : In studies involving 3-bromopyruvate (3BP), Z-VAD-FMK was found to enhance cell viability when combined with 3BP treatment, suggesting its utility in developing combination therapies for colon cancer .

Immunology Applications

Z-VAD-FMK's immunosuppressive properties make it relevant in immunological studies.

- T Cell Proliferation : The compound has been shown to inhibit T cell proliferation without blocking the activation of caspases during T cell activation, indicating its potential for modulating immune responses .

- Endotoxic Shock Models : In models of endotoxic shock induced by LPS, Z-VAD-FMK treatment alleviated mortality and reduced pro-inflammatory cytokine secretion by promoting necroptosis in macrophages . This highlights its application in studying immune responses during sepsis and systemic inflammation.

Neurobiology Studies

Z-VAD-FMK has also been applied in neurobiology to investigate neuronal death mechanisms.

- Mechanisms in Neurodegenerative Diseases : Research indicates that Z-VAD-FMK can induce necroptosis under certain conditions, providing insights into cell death mechanisms relevant to diseases like Alzheimer's .

- Granulysin-Induced Apoptosis : Studies have utilized Z-VAD-FMK to explore the role of mitochondrial apoptosis-inducing factors in granulysin-mediated cytotoxicity against tumor cells .

Case Studies and Experimental Data

The following table summarizes key experimental findings utilizing Z-VAD-FMK across different applications:

Mecanismo De Acción

La fluorometil cetona Z-Val-Ala-Asp ejerce sus efectos al unirse irreversiblemente al sitio activo de las caspasas, inhibiendo así su actividad . Esta inhibición previene la escisión de la poli (ADP-ribosa) polimerasa, un paso clave en la vía de la apoptosis . El compuesto es particularmente efectivo en la prevención de la apoptosis mediada por caspasas in vivo .

Análisis Bioquímico

Biochemical Properties

Caspase Inhibitor VI interacts with a variety of enzymes, proteins, and other biomolecules. It is known to bind to caspases, a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation . The nature of these interactions is inhibitory, with Caspase Inhibitor VI preventing the activation of caspases and thereby inhibiting the process of apoptosis .

Cellular Effects

The effects of Caspase Inhibitor VI on cells are primarily related to its ability to inhibit apoptosis. By preventing the activation of caspases, it can influence cell function and survival . It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism, all of which are influenced by the process of apoptosis .

Molecular Mechanism

Caspase Inhibitor VI exerts its effects at the molecular level primarily through its inhibitory interactions with caspases. It binds to these enzymes, preventing their activation and the subsequent cascade of reactions that lead to apoptosis . This can result in changes in gene expression and cellular metabolism, as the processes regulated by caspases are disrupted .

Temporal Effects in Laboratory Settings

Over time, the effects of Caspase Inhibitor VI can change as it is metabolized and degraded within cells. Information on its stability and long-term effects on cellular function is limited, but it is known that it can exert its inhibitory effects on caspases for extended periods, providing long-lasting inhibition of apoptosis .

Dosage Effects in Animal Models

The effects of Caspase Inhibitor VI can vary with different dosages in animal models. While specific dosage effects can depend on the model and the specific experimental conditions, high doses of Caspase Inhibitor VI are generally associated with more pronounced inhibition of apoptosis .

Metabolic Pathways

Caspase Inhibitor VI is involved in the metabolic pathways related to apoptosis. It interacts with caspases, which are key enzymes in these pathways

Transport and Distribution

It is known to be cell-permeable, allowing it to enter cells and exert its effects .

Subcellular Localization

Given its role as a caspase inhibitor, it is likely to be found in locations where caspases are present, such as the cytoplasm .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la fluorometil cetona Z-Val-Ala-Asp implica el acoplamiento de la secuencia peptídica Z-Val-Ala-Asp con un grupo fluorometil cetona. El producto es soluble en dimetilsulfóxido (DMSO) a alta pureza (>99.9%) y puede prepararse como una solución madre de 10 mM disolviendo 1 mg del compuesto en 206 ml de DMSO .

Métodos de producción industrial: Los métodos de producción industrial de la fluorometil cetona Z-Val-Ala-Asp no están ampliamente documentados. El compuesto se produce típicamente en laboratorios de investigación y es suministrado por empresas químicas como Sigma-Aldrich .

Análisis De Reacciones Químicas

Tipos de reacciones: La fluorometil cetona Z-Val-Ala-Asp se somete principalmente a reacciones de sustitución debido a la presencia del grupo fluorometil cetona. No requiere una esterasa para hidrolizar el éster O-metilo, a diferencia de su forma permeable a las células .

Reactivos y condiciones comunes: El compuesto se utiliza comúnmente en soluciones de enzimas/tampones después de la preincubación/activación de la enzima. La concentración óptima del inhibidor es dependiente de la enzima, con una concentración final efectiva estimada entre 5–100 mM .

Productos principales formados: Los principales productos formados a partir de reacciones que involucran la fluorometil cetona Z-Val-Ala-Asp son típicamente las formas inhibidas de las caspasas, que previenen la apoptosis .

Comparación Con Compuestos Similares

Compuestos Similares:

- Fluorometil cetona Z-Phe-Ala

- Fluorometil cetona Z-Ile-Glu (O-ME)-Thr-Asp (O-Me)

- Fluorometil cetona Z-Val-Asp (O-Me)-Val-Ala-Asp (O-Me)

Singularidad: La fluorometil cetona Z-Val-Ala-Asp es única debido a su estructura no metilada, que le permite inhibir las caspasas sin requerir una esterasa para hidrolizar el éster O-metilo . Esta propiedad la convierte en una herramienta valiosa en entornos de investigación donde se requiere una inhibición precisa de las caspasas.

Actividad Biológica

Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone, commonly known as Z-VAD-FMK, is a potent pan-caspase inhibitor that has garnered significant attention in the field of apoptosis research. Its ability to inhibit caspases, which are crucial mediators of programmed cell death, positions it as a valuable tool in both basic research and therapeutic applications.

Z-VAD-FMK functions primarily by inhibiting ICE-like proteases, notably CPP32 (caspase-3), which are essential for the execution phase of apoptosis. The compound prevents the processing of inactive precursors of these proteases into their active forms, thereby blocking the apoptotic signaling cascade. This mechanism has been demonstrated in various cell types, including THP-1 and Jurkat T-cells, where Z-VAD-FMK effectively inhibited apoptosis induced by stimuli such as Fas antigen activation .

Research Findings

Numerous studies have explored the biological activity of Z-VAD-FMK, revealing its multifaceted roles in cellular processes:

- Inhibition of Apoptosis : Z-VAD-FMK has been shown to inhibit Fas-induced apoptosis in Jurkat T-cells by preventing the activation of CPP32. This inhibition occurs not by directly blocking CPP32 activity but rather by interfering with its processing .

- Impact on T-cell Proliferation : In primary T-cells, Z-VAD-FMK has been observed to reduce proliferation without blocking the activation of caspase-8 and caspase-3. This suggests a nuanced role in modulating immune responses, particularly under conditions that promote T-cell activation .

- Reactive Oxygen Species (ROS) Generation : The compound has been linked to changes in intracellular redox status. For instance, treatment with Z-VAD-FMK resulted in decreased levels of intracellular glutathione (GSH) and increased ROS levels, which contributed to its inhibitory effects on T-cell activation .

Case Studies and Experimental Data

A variety of experimental models have been employed to assess the effects of Z-VAD-FMK:

Applications in Cancer Research

Z-VAD-FMK's role extends beyond basic apoptosis inhibition; it has implications in cancer research where apoptosis dysregulation is a hallmark. The compound has been used to investigate therapeutic strategies that exploit apoptotic pathways:

- Molecular Imaging : A modified version of Z-VAD-FMK labeled with fluorine-18 has been developed for PET imaging, enabling non-invasive monitoring of caspase activity in tumors. This approach aids in predicting therapeutic responses in cancer treatments .

- Combination Therapies : Studies have indicated that Z-VAD-FMK can enhance the efficacy of certain chemotherapeutic agents by preventing apoptosis in normal cells while allowing tumor cells to undergo programmed cell death .

Propiedades

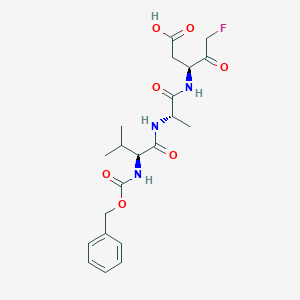

IUPAC Name |

(3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUHZYLYARUNIA-YEWWUXTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420584 | |

| Record name | Caspase Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161401-82-7 | |

| Record name | Z-Val-Ala-Asp fluoromethyl ketone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caspase Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.